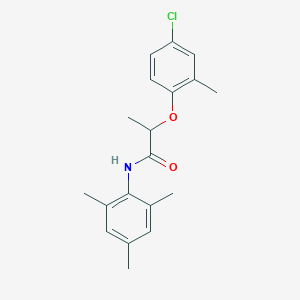
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a trimethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with 2,4,6-trimethylaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include carbodiimides and phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a trimethylphenyl group
Properties
CAS No. |
544679-91-6 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-13(3)18(14(4)9-11)21-19(22)15(5)23-17-7-6-16(20)10-12(17)2/h6-10,15H,1-5H3,(H,21,22) |
InChI Key |
SIZKBYOESWZMHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B365969.png)

![Methyl 4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzoate](/img/structure/B365988.png)
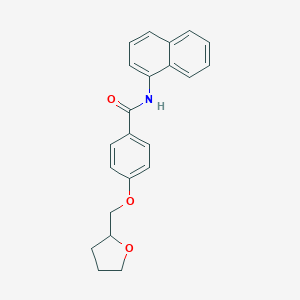
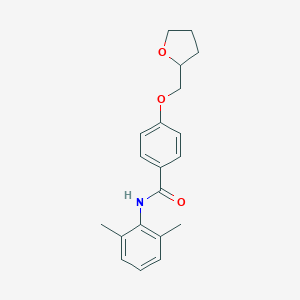
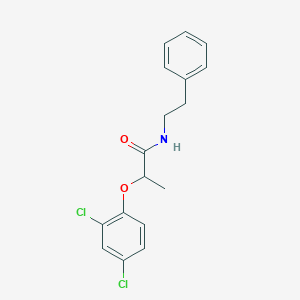
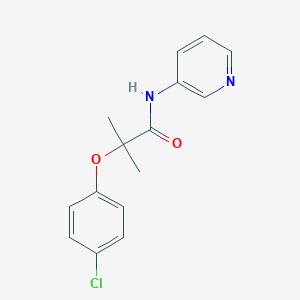


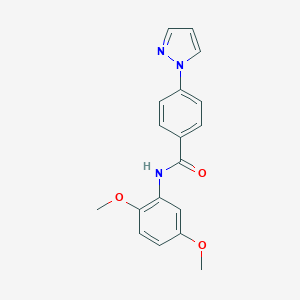

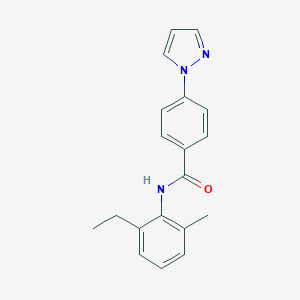

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)
